molecular formula C23H24ClFN4O2S B11279025 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11279025
M. Wt: 475.0 g/mol
InChI Key: CVRACBIIYZVXEM-UHFFFAOYSA-N
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Description

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorofluorobenzyl group, and an isopropoxypropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorofluorobenzyl Group: This step involves nucleophilic substitution reactions where the benzyl group is introduced.

    Attachment of the Isopropoxypropyl Side Chain: This is typically done through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its combination of a triazoloquinazoline core with a chlorofluorobenzyl group and an isopropoxypropyl side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other compounds.

Properties

Molecular Formula

C23H24ClFN4O2S

Molecular Weight

475.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H24ClFN4O2S/c1-14(2)31-11-5-10-28-21(30)16-12-15(3)8-9-20(16)29-22(28)26-27-23(29)32-13-17-18(24)6-4-7-19(17)25/h4,6-9,12,14H,5,10-11,13H2,1-3H3

InChI Key

CVRACBIIYZVXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=CC=C4Cl)F)N(C2=O)CCCOC(C)C

Origin of Product

United States

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